
1-Ethyl-3-(5-hydroxypentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-hydroxypentyl)urea is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 .
Molecular Structure Analysis
The InChI code for 1-Ethyl-3-(5-hydroxypentyl)urea is 1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) .Physical And Chemical Properties Analysis
1-Ethyl-3-(5-hydroxypentyl)urea has a predicted density of 1.008±0.06 g/cm3 and a predicted boiling point of 370.7±25.0 °C .Scientific Research Applications
Molecular Mechanism of Anti-Angiogenic Compounds : A study by Morretta et al. (2021) focused on a related compound, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate, known as GeGe-3. This compound has shown potential as an anti-angiogenic factor, with research demonstrating its interaction with calreticulin, impacting cell calcium mobilization and cytoskeleton organization (Morretta et al., 2021).
Inhibition of Enzymes : Another study by Sujayev et al. (2016) explored the synthesis of cyclic urea derivatives and their effectiveness in inhibiting carbonic anhydrase and cholinesterase enzymes. These findings could have implications for understanding the pharmacological actions of urea derivatives (Sujayev et al., 2016).
Synthesis of Ureas from Carboxylic Acids : Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, highlighting a potential pathway for creating urea-based compounds in a cost-effective and environmentally friendly way (Thalluri et al., 2014).
Generation of Hydroxyl Radicals in Biological Systems : A study by Cohen (1978) investigated the generation of hydroxyl radicals in biological systems using urea derivatives, offering insights into the toxicological aspects of these compounds (Cohen, 1978).
Reducing Urea Production in Sake Yeast : Kitamoto et al. (1991) engineered a sake yeast strain to minimize urea production, a precursor of the potential carcinogen ethyl carbamate in sake. This research could have implications for food safety and production processes (Kitamoto et al., 1991).
New Methods for Urea Measurement : Jung et al. (1975) developed a new method for measuring urea using o-phthalaldehyde and N-(1-naphthyl)ethylenediamine, which can be applied in various laboratory settings (Jung et al., 1975).
Safety and Hazards
properties
IUPAC Name |
1-ethyl-3-(5-hydroxypentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCFVBPJQIXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(5-hydroxypentyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

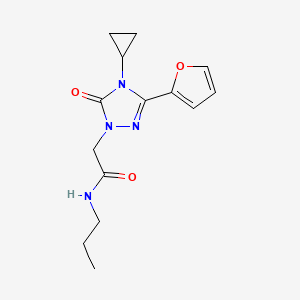

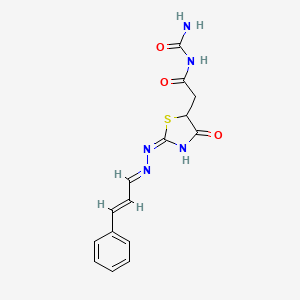

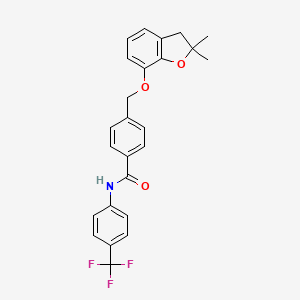
![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)

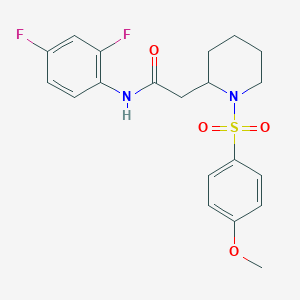
![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
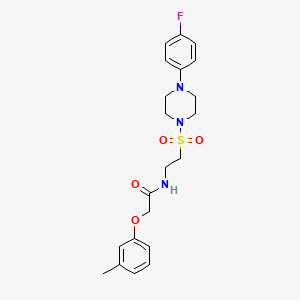
![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)